Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate
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Overview
Description
Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate is a complex organic compound that features a pyridazine ring, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorine Atom: Chlorination of the pyridazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group is introduced by reacting the chlorinated pyridazine with a sulfonyl chloride derivative.
Esterification: The final step involves the esterification of the sulfonylated pyridazine with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridazines.
Scientific Research Applications
Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate exerts its effects involves interactions with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.
Sulfonyl Compounds: Compounds like sulfonylureas and sulfonamides.
Uniqueness
Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate is unique due to its combination of a pyridazine ring and a sulfonyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11ClN4O4S |
---|---|
Molecular Weight |
342.76 g/mol |
IUPAC Name |
methyl 2-[[(6-chloropyridazin-3-yl)amino]sulfamoyl]benzoate |
InChI |
InChI=1S/C12H11ClN4O4S/c1-21-12(18)8-4-2-3-5-9(8)22(19,20)17-16-11-7-6-10(13)14-15-11/h2-7,17H,1H3,(H,15,16) |
InChI Key |
OVFSJCFYAVBTDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NNC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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